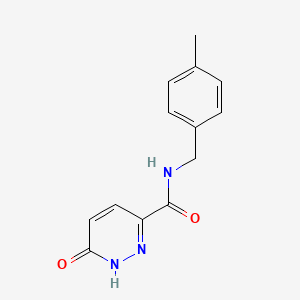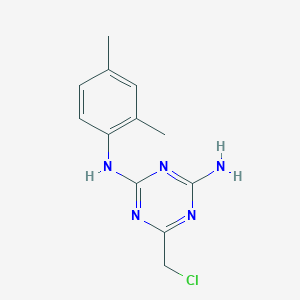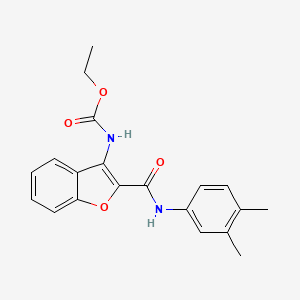
2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” is a complex organic compound that features a benzotriazole moiety, a morpholine ring, and a dihydronaphthalene-1,4-dione core
Mecanismo De Acción
Target of Action
Benzotriazole derivatives, which include this compound, have been known to bind with enzymes and receptors in biological systems . The specific targets would depend on the exact biological and pharmacological context.
Mode of Action
The mode of action of 2-(Benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione involves interactions with its targets in the biological system. The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with enzymes and receptors . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways .
Result of Action
Benzotriazole derivatives have been known to exhibit various biological and pharmaceutical properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Análisis Bioquímico
Biochemical Properties
It is known that benzotriazole derivatives, which include this compound, have a broad spectrum of biological properties . They are known to interact with various enzymes and proteins, and these interactions can influence biochemical reactions
Cellular Effects
Some benzotriazole derivatives have been shown to have antifungal activities, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzotriazole derivatives can bind with enzymes and receptors in biological systems . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzotriazole Moiety: Starting from aniline derivatives, the benzotriazole ring can be formed through diazotization followed by cyclization.
Introduction of the Morpholine Ring: This can be achieved by reacting the intermediate with morpholine under suitable conditions.
Construction of the Dihydronaphthalene-1,4-dione Core: This step may involve cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydronaphthalene-1,4-dione core.
Reduction: Reduction reactions can modify the benzotriazole or morpholine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new therapeutic agents.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.
Morpholine Derivatives: Compounds featuring the morpholine ring.
Dihydronaphthalene Derivatives: Compounds with a dihydronaphthalene core.
Uniqueness
The unique combination of benzotriazole, morpholine, and dihydronaphthalene-1,4-dione in a single molecule may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19-13-5-1-2-6-14(13)20(26)18(17(19)23-9-11-27-12-10-23)24-16-8-4-3-7-15(16)21-22-24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAVNDKPDSLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)


![N-(2-CHLOROPHENYL)-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2684536.png)


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)
![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)

